4-Ethoxy-3-propylbenzaldehyde

Description

BenchChem offers high-quality 4-Ethoxy-3-propylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-propylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

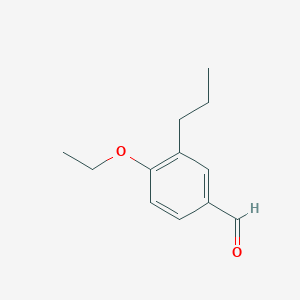

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEWVCYUMGOLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethoxy-3-propylbenzaldehyde CAS number and properties

This technical guide details the properties, synthesis, and applications of 4-Ethoxy-3-propylbenzaldehyde (CAS 883540-86-1), a specialized intermediate used primarily in medicinal chemistry for the development of phosphodiesterase type 5 (PDE5) inhibitors and novel fragrance compounds.

Chemical Identity & Core Properties

4-Ethoxy-3-propylbenzaldehyde is a disubstituted benzaldehyde derivative characterized by an ethoxy group at the para position and a propyl chain at the meta position relative to the aldehyde functionality. This specific substitution pattern is critical for optimizing lipophilicity (LogP) and steric occupancy in drug-receptor interactions.

Identification Data

| Parameter | Value |

| CAS Number | 883540-86-1 |

| IUPAC Name | 4-Ethoxy-3-propylbenzaldehyde |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| SMILES | CCOC1=C(CCC)C=C(C=O)C=C1 |

| InChI Key | (Derivative) UVANZOOMCRABQD-UHFFFAOYSA-N (Homolog ref) |

Physical & Chemical Properties

| Property | Specification | Note |

| Appearance | Pale yellow liquid to low-melting solid | Tends to supercool; crystallizes upon chilling. |

| Boiling Point | ~295–300 °C (Predicted) | Extrapolated from methoxy homologs. |

| Density | 1.02 ± 0.05 g/cm³ | Predicted at 20 °C. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water due to propyl/ethoxy lipophilicity. |

| LogP | ~3.2 | High lipophilicity suitable for CNS/membrane penetration. |

| Flash Point | >110 °C | Closed Cup. |

Synthesis & Manufacturing Protocols

The synthesis of 4-Ethoxy-3-propylbenzaldehyde is non-trivial due to the specific meta-propyl positioning. Direct alkylation of the benzene ring is non-selective. The most authoritative and high-fidelity route utilizes the Claisen Rearrangement , which guarantees ortho-regioselectivity of the propyl group relative to the phenol.

Strategic Synthesis Route (Claisen Rearrangement)

This pathway ensures 100% regiocontrol of the propyl group insertion.

Step 1: O-Allylation

-

Reactants: 4-Hydroxybenzaldehyde, Allyl Bromide, K₂CO₃.

-

Solvent: Acetone or DMF.

-

Conditions: Reflux, 4-6 hours.

-

Mechanism: Sₙ2 attack of the phenoxide on allyl bromide.

Step 2: Claisen Rearrangement (The Critical Step)

-

Reactants: 4-Allyloxybenzaldehyde (neat or in high-boiling solvent like decalin).

-

Conditions: 200–220 °C, 4-12 hours.

-

Mechanism: [3,3]-Sigmatropic rearrangement moves the allyl group to the ortho position (position 3), restoring aromaticity via tautomerization to yield 3-allyl-4-hydroxybenzaldehyde .

Step 3: Catalytic Hydrogenation

-

Reactants: 3-Allyl-4-hydroxybenzaldehyde, H₂ (1 atm).

-

Catalyst: Pd/C (5-10% loading).

-

Solvent: Methanol or Ethanol.[1]

-

Outcome: Selective reduction of the alkene to a propyl group without reducing the aldehyde (under mild conditions). Yields 3-propyl-4-hydroxybenzaldehyde .

Step 4: O-Ethylation

-

Reactants: 3-Propyl-4-hydroxybenzaldehyde, Ethyl Iodide (or Diethyl Sulfate), K₂CO₃.

-

Solvent: DMF or Acetonitrile.

-

Conditions: 60 °C, 3 hours.

-

Outcome: Formation of the final 4-Ethoxy-3-propylbenzaldehyde .[2]

Synthesis Workflow Visualization

Caption: Regioselective synthesis via Claisen Rearrangement ensuring correct meta-propyl placement.

Applications in Drug Development

This compound serves as a "Privileged Structure" building block, particularly in the synthesis of PDE5 inhibitors (analogues of Sildenafil/Vardenafil) and other GPCR ligands.

Pharmacophore Optimization

In medicinal chemistry, the 4-ethoxy-3-propylphenyl moiety is used to probe the hydrophobic pockets of enzymes.

-

Lipophilicity Tuning: Replacing a methyl or methoxy group with a propyl group increases lipophilicity, potentially improving blood-brain barrier (BBB) permeability or membrane residence time.

-

Steric Occlusion: The propyl chain provides bulk that can lock the conformation of the molecule or fill a hydrophobic cleft in the target protein (e.g., the Q-pocket in PDE enzymes).

Key Derivatization Pathways

Researchers typically convert the aldehyde functionality into more complex heterocycles:

-

Oxidation to Acid: Conversion to 4-ethoxy-3-propylbenzoic acid using NaClO₂ (Pinnick oxidation). This acid is a direct precursor for amide coupling.

-

Chlorosulfonation: The acid can be chlorosulfonated to form sulfonyl chlorides, critical for sulfonamide-based drugs (e.g., Sildenafil class).

-

Reductive Amination: Reaction with amines to form benzylamine derivatives.

Reactivity Logic Diagram

Caption: Divergent synthesis pathways for generating bioactive libraries from the core aldehyde.

Safety & Handling (SDS Summary)

As a substituted benzaldehyde, standard safety protocols for organic aldehydes apply. It is susceptible to autoxidation upon air exposure.

-

Hazard Statements (GHS):

-

Storage Protocol:

-

Atmosphere: Store under Nitrogen or Argon to prevent oxidation to the benzoic acid.

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Tightly sealed amber glass to prevent UV-initiated radical degradation.

-

References

-

BLD Pharm. (2024).[4] Product Analysis: 4-Ethoxy-3-propylbenzaldehyde (CAS 883540-86-1).[2][4][5][6] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Ethoxybenzaldehyde Derivatives. Retrieved from

-

Matrix Scientific. (2024). Chemical Catalog: 4-Ethoxy-3-propylbenzaldehyde. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Ethoxy-3-ethylbenzaldehyde (Homolog Reference). Retrieved from

-

Fujifilm Wako Chemicals. (2024). Product Information: 4-Ethoxy-3-propylbenzaldehyde.[2][4][5][6][7] Retrieved from

Sources

- 1. 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 883540-86-1|4-Ethoxy-3-propylbenzaldehyde|BLD Pharm [bldpharm.com]

- 5. molcore.com [molcore.com]

- 6. 2680732-73-2_CAS号:2680732-73-2_3-(2-Chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid - 化源网 [chemsrc.com]

- 7. 883540-86-1・4-Ethoxy-3-propylbenzaldehyde・4-Ethoxy-3-propylbenzaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

physical and chemical properties of 4-Ethoxy-3-propylbenzaldehyde

Technical Monograph: 4-Ethoxy-3-propylbenzaldehyde[1][2]

Executive Summary

4-Ethoxy-3-propylbenzaldehyde (CAS: 883540-86-1) is a specialized fine chemical intermediate belonging to the class of dialkyl/alkoxy-substituted aromatic aldehydes.[1][2] It serves as a critical building block in the synthesis of pharmaceutical active ingredients (APIs) —particularly phosphodiesterase type 5 (PDE5) inhibitors—and advanced functional materials , such as nematic liquid crystals.[1][2] Its structural uniqueness lies in the specific meta-propyl, para-ethoxy substitution pattern, which imparts distinct lipophilicity and electronic properties compared to its methyl or ethyl analogues (e.g., Ethyl Vanillin).[1][2]

Molecular Identity & Structural Analysis

| Attribute | Detail |

| IUPAC Name | 4-Ethoxy-3-propylbenzaldehyde |

| CAS Registry Number | 883540-86-1 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| SMILES | CCCC1=C(C=CC(=C1)C=O)OCC |

| InChI Key | Specific key derived from structure (e.g., MAUCR...) |

| Functional Groups | Aromatic Aldehyde (-CHO), Ether (-OEt), Alkyl Chain (-n-Propyl) |

Structural Insight: The molecule features a polarized carbonyl group at the C1 position, activated by the electron-donating ethoxy group at C4.[1][2] The propyl chain at C3 introduces significant steric bulk and lipophilicity (increasing LogP), which is crucial for modulating the bioavailability of pharmaceutical derivatives or the phase transition temperatures of liquid crystalline materials.[1][2]

Physicochemical Profile

Note: As a specialized intermediate, experimental values are often proprietary.[1][2] The following data synthesizes available homologue data and computational models.

| Property | Value / Range | Validation/Note |

| Physical State | Pale yellow to colorless liquid | Homologues (e.g., 4-ethoxybenzaldehyde) are liquids; propyl chain lowers MP.[1][2] |

| Boiling Point | ~290–300 °C (760 mmHg)~135–140 °C (1-2 mmHg) | Estimated based on MW and polarity.[1][2] |

| Melting Point | < 20 °C | Likely remains liquid at room temperature due to asymmetry.[1][2] |

| Density | 1.02 – 1.05 g/cm³ | Typical for alkoxybenzaldehydes.[1][2] |

| Solubility | Insoluble in water; Miscible with DCM, Ethanol, Toluene.[1][2] | Hydrophobic propyl/ethoxy groups dominate.[1][2] |

| LogP (Octanol/Water) | ~3.2 – 3.5 | High lipophilicity due to C3-propyl chain.[1][2] |

| Flash Point | > 110 °C | Closed Cup (Estimated).[1][2] |

Synthetic Pathways & Manufacturing

The most authoritative and scalable synthesis route utilizes the Vilsmeier-Haack formylation of the corresponding ether.[1][2] This pathway ensures high regioselectivity due to the directing effects of the alkoxy group.[1][2]

Primary Industrial Route: Vilsmeier-Haack Formylation[1][2]

-

Precursor Synthesis: 2-Propylphenol is alkylated with ethyl bromide (or diethyl sulfate) in the presence of a base (K₂CO₃) to yield 1-ethoxy-2-propylbenzene .[1][2]

-

Formylation: The ether is treated with Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF).[1][2] The electrophilic Vilsmeier reagent attacks the para-position relative to the strong ethoxy activator (which is C4 relative to the propyl group at C3), yielding the target aldehyde.[1][2]

Figure 1: Regioselective synthesis via Vilsmeier-Haack formylation.

Chemical Reactivity & Derivatization

Researchers utilize 4-Ethoxy-3-propylbenzaldehyde primarily for its aldehyde functionality, which serves as a "handle" for further scaffold elaboration.[1][2]

A. Condensation Reactions (Knoevenagel/Aldol)[1][2]

-

Mechanism: The carbonyl carbon is electrophilic.[1][2] Condensation with active methylene compounds (e.g., malonic acid, nitroalkanes) yields styrene derivatives.[1][2]

-

Application: Synthesis of cinnamic acid derivatives used in UV filters or further reduced to form phenethylamine backbones.[1][2]

B. Oxidation & Reduction[1][2]

-

Oxidation: Conversion to 4-ethoxy-3-propylbenzoic acid using KMnO₄ or NaClO₂ (Pinnick oxidation).[1][2] This acid is a common fragment in amide coupling reactions for drug discovery.[1][2]

-

Reduction: Reduction with NaBH₄ yields 4-ethoxy-3-propylbenzyl alcohol , a precursor for benzyl halides/ethers.[1][2]

C. Reductive Amination

-

Protocol: Reaction with primary/secondary amines in the presence of NaBH(OAc)₃.

-

Relevance: This is the primary pathway for generating benzylamine motifs found in many GPCR-targeting drugs.[1][2]

Handling, Safety, & Storage

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |

Storage Protocol:

-

Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent air oxidation to the benzoic acid.[1][2]

-

Temperature: Cool, dry place (2–8 °C recommended for long-term stability).

-

Container: Tightly sealed amber glass to protect from light.[1][2]

References

-

Sigma-Aldrich. 4-Ethoxy-3-propylbenzaldehyde Product Detail (CAS 883540-86-1).[1][2][4] Available at: [1][2]

-

PubChem. Benzaldehyde, 4-ethoxy-3-propyl- (Compound Summary). National Library of Medicine.[1][2] Available at:

-

BLD Pharm. Safety Data Sheet: 4-Ethoxy-3-propylbenzaldehyde.[1][2] Available at: [1][2]

-

ChemicalBook. Global Chemical Inventory List: CAS 883540-86-1.[1][2] Available at: [1][2]

Sources

- 1. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethoxy-3-methylbenzaldehyde | C10H12O2 | CID 21572646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

4-Ethoxy-3-propylbenzaldehyde: Structural Analysis and Synthetic Pathways

Executive Summary

4-Ethoxy-3-propylbenzaldehyde (CAS: 883540-86-1 ) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of pharmaceuticals (specifically phosphodiesterase type 5 inhibitors) and advanced materials (liquid crystal mesogens).[1] Structurally, it is a homolog of ethylvanillin where the methoxy group at the meta position is replaced by a propyl chain, introducing significant lipophilicity and steric bulk.

This guide details the molecular characteristics, validated synthetic protocols, and structural applications of 4-Ethoxy-3-propylbenzaldehyde, designed for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Molecular Structure

Physicochemical Profile

The molecule features a benzaldehyde core substituted with an ethoxy group at the para position (4-position) and a propyl chain at the meta position (3-position). This substitution pattern creates a "push-pull" electronic system where the ethoxy group acts as a strong electron-donating group (EDG) via resonance, while the aldehyde function acts as an electron-withdrawing group (EWG).

| Property | Value |

| IUPAC Name | 4-Ethoxy-3-propylbenzaldehyde |

| CAS Number | 883540-86-1 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Exact Mass | 192.1150 g/mol |

| Predicted LogP | ~3.42 (High Lipophilicity) |

| Predicted Boiling Point | 305–310 °C (at 760 mmHg) |

| Physical State | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in Water |

Structural Visualization (SMILES)

SMILES: CCCC1=C(C=CC(=C1)C=O)OCC

Part 2: Synthetic Methodology

The most robust synthetic route involves the Williamson Ether Synthesis starting from 4-hydroxy-3-propylbenzaldehyde. This approach is preferred over direct formylation of 1-ethoxy-2-propylbenzene due to higher regioselectivity.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the phenolic precursor to the target ether using ethyl iodide and a carbonate base.

Caption: Synthesis of 4-Ethoxy-3-propylbenzaldehyde via O-alkylation of the phenolic hydroxyl group.

Detailed Experimental Protocol

Objective: Synthesis of 4-Ethoxy-3-propylbenzaldehyde from 4-hydroxy-3-propylbenzaldehyde.

Reagents:

-

4-Hydroxy-3-propylbenzaldehyde (1.0 eq)

-

Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Dimethylformamide (DMF) or Acetone (Solvent)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-3-propylbenzaldehyde (10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add K₂CO₃ (20 mmol) to the solution. The mixture may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

-

Alkylation: Dropwise add Ethyl Iodide (12 mmol). If using Ethyl Bromide, add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction (Finkelstein condition).

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL) to quench.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with Brine (2 x 20 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: The crude oil is purified via silica gel column chromatography (Eluent: Hexane/EtOAc 9:1) to yield the pure aldehyde as a pale yellow oil.[2]

Part 3: Applications in Drug Development & Materials

Pharmaceutical Intermediates (PDE5 Inhibitors)

This molecule is a structural analog of the intermediates used for Sildenafil (Viagra) and Vardenafil . In these pathways, the benzaldehyde moiety serves as the scaffold for constructing the pyrazolopyrimidinone core.

-

Mechanism: The aldehyde group undergoes condensation (e.g., with hydrazine or primary amines) to form the heterocyclic ring systems found in PDE5 inhibitors.

-

SAR Significance: The 3-propyl group is critical for hydrophobic binding within the PDE5 enzyme pocket (specifically the Q-pocket), enhancing potency compared to methyl/ethyl analogs.

Liquid Crystal Mesogens

4-Ethoxy-3-propylbenzaldehyde is a "mesogenic core" precursor.

-

Schiff Bases: Condensation with anilines yields imine-based liquid crystals.

-

Properties: The propyl chain provides the necessary flexibility (soft segment) to lower the melting point and stabilize nematic phases, while the ethoxy group adds molecular breadth and dipole moment.

Functional Workflow Diagram

The following diagram maps the utility of the compound in downstream synthesis.

Caption: Downstream applications of 4-Ethoxy-3-propylbenzaldehyde in drug discovery and material science.

References

-

PubChem. 4-Ethoxy-3-ethylbenzaldehyde (Homolog Reference).[3] National Library of Medicine. [Link]

-

Scribd / Chemical Catalogs. Chemical Inventory Lists citing CAS 883540-86-1. [Link]

-

Organic Syntheses. Ortho-Formylation of Phenols (Methodology for Precursor Synthesis). Org.[4][5][6] Synth. 2012, 89, 220-229.[4] [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Cornerstone of Modern Drug Discovery: A Technical Guide to Substituted Benzaldehydes

Introduction: In the landscape of medicinal chemistry and drug development, the substituted benzaldehyde scaffold stands as a testament to the power of a simple aromatic aldehyde. Its inherent reactivity, coupled with the vast potential for functionalization on the aromatic ring, has made it a privileged starting material and a core structural motif in a multitude of therapeutic agents. This guide provides an in-depth exploration of substituted benzaldehydes, from their fundamental chemical principles to their advanced applications in the synthesis of novel pharmaceuticals. We will delve into the causality behind synthetic choices, the nuances of their reactivity, and the practical application of this knowledge in the modern research and development laboratory.

The Substituted Benzaldehyde Core: Structure, Properties, and Reactivity

The versatility of substituted benzaldehydes stems from the interplay between the electrophilic aldehyde group and the electronic effects of the substituents on the benzene ring. Understanding this relationship is paramount for predicting reactivity and designing synthetic pathways.

Electronic Landscape and Spectroscopic Signatures

The electron-withdrawing nature of the formyl group (-CHO) deactivates the benzene ring towards electrophilic aromatic substitution while directing incoming electrophiles to the meta position. Conversely, the electronic nature of the ring substituents significantly modulates the reactivity of the aldehyde. Electron-donating groups (e.g., -OCH₃, -OH, -NH₂) increase the electron density on the carbonyl carbon, making it less electrophilic. In contrast, electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

These electronic perturbations are readily observable in their spectroscopic properties. A comparative analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectra of various mono-substituted benzaldehydes provides a clear illustration of these effects.

Table 1: Spectroscopic Data for Representative Substituted Benzaldehydes

| Substituent | Position | C=O Stretch (cm⁻¹) | ¹H NMR δ (CHO) (ppm) |

| -H | - | ~1703 | ~9.9 |

| -OCH₃ | para | ~1685 | ~9.8 |

| -NO₂ | para | ~1715 | ~10.1 |

| -OH | para | ~1670 | ~9.7 |

| -Cl | para | ~1705 | ~9.9 |

Data compiled from spectral databases and representative literature.

The position of the C=O stretching frequency in the IR spectrum and the chemical shift of the aldehydic proton in the ¹H NMR spectrum are sensitive probes of the electronic environment of the carbonyl group.

A Dichotomy of Reactivity: The Aldehyde and the Aromatic Ring

The reactivity of substituted benzaldehydes can be broadly categorized into two main areas: reactions at the aldehyde functionality and reactions on the aromatic ring.

-

Aldehyde-centric Reactions: These are predominantly nucleophilic addition reactions to the carbonyl carbon. The high reactivity of the aldehyde makes it a versatile handle for constructing more complex molecules.[1][2] Common transformations include:

-

Oxidation to carboxylic acids.

-

Reduction to benzyl alcohols.

-

Formation of imines and Schiff bases.[3]

-

Wittig olefination to form alkenes.

-

Aldol and related condensation reactions.

-

-

Ring-based Reactions: The nature and position of substituents dictate the course of electrophilic aromatic substitution reactions. The interplay between the directing effects of the formyl group and other substituents must be carefully considered when planning synthetic modifications to the aromatic core.

Strategic Synthesis of Substituted Benzaldehydes

The efficient and selective synthesis of substituted benzaldehydes is a cornerstone of their utility. A variety of methods exist, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, scale, and available starting materials.

Classical Formylation Reactions

Several named reactions have stood the test of time for the introduction of a formyl group onto an aromatic ring.

-

Gattermann-Koch Reaction: This method utilizes carbon monoxide and hydrochloric acid in the presence of a copper(I) chloride and aluminum chloride catalyst to formylate benzene and its activated derivatives.[4]

-

Gattermann Reaction: A variation that uses hydrogen cyanide and hydrogen chloride, this method is also suitable for activated aromatic compounds.[4]

-

Vilsmeier-Haack Reaction: This versatile reaction employs a phosphorus oxychloride and a substituted formamide (like DMF) to formylate electron-rich aromatic and heteroaromatic compounds.

-

Duff Reaction: This method uses hexamethylenetetramine to formylate phenols.

-

Reimer-Tiemann Reaction: Specifically for the ortho-formylation of phenols, this reaction uses chloroform in a basic solution.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced milder and more functional group-tolerant methods for preparing substituted benzaldehydes.

-

Oxidation of Benzyl Alcohols: A wide array of oxidizing agents, from chromium-based reagents to milder, more selective reagents like pyridinium chlorochromate (PCC) and Dess-Martin periodinane, can be employed to convert substituted benzyl alcohols to their corresponding aldehydes.

-

Reduction of Benzoic Acid Derivatives: The reduction of benzoic acids, esters, or acid chlorides can yield benzaldehydes. The Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride over a poisoned palladium catalyst, is a classic example.[4] More modern methods utilize reducing agents like diisobutylaluminium hydride (DIBAL-H) for the controlled reduction of esters to aldehydes.

-

One-Pot Reduction/Cross-Coupling Procedures: Recent advancements have enabled the synthesis of functionalized benzaldehydes through innovative one-pot procedures. For instance, a stable aluminum hemiaminal can be formed as a tetrahedral intermediate, protecting the latent aldehyde. This allows for a subsequent cross-coupling reaction with organometallic reagents to introduce a variety of substituents before unmasking the aldehyde.[1][2][5][6]

Experimental Protocol: Synthesis of a Substituted Benzaldehyde via a One-Pot Reduction/Cross-Coupling Procedure

This protocol is a conceptualized example based on modern synthetic methodologies.[1][2][5][6]

-

Preparation of the Weinreb Amide: Start with the corresponding substituted benzoic acid and convert it to the Weinreb amide (N-methoxy-N-methylamide) using standard coupling reagents. This derivative is crucial as it resists over-reduction.

-

Formation of the Hemiaminal Intermediate (In Situ): In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the Weinreb amide in an anhydrous solvent like THF. Cool the solution to -78 °C. Slowly add a solution of a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), to form the stable tetrahedral intermediate.

-

Cross-Coupling: To the same pot, add a palladium catalyst (e.g., Pd(PPh₃)₄) and an appropriate organometallic coupling partner (e.g., an organolithium or Grignard reagent) to introduce the desired substituent onto the aromatic ring via a cross-coupling reaction.

-

Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a mild acid (e.g., saturated aqueous NH₄Cl). This will hydrolyze the intermediate to reveal the aldehyde functionality. Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Applications in Drug Discovery and Development

The structural and reactive properties of substituted benzaldehydes make them invaluable building blocks in the synthesis of a wide range of pharmaceuticals.

As Allosteric Modulators of Hemoglobin

Certain substituted benzaldehydes have been designed to act as allosteric modulators of hemoglobin.[7][8] These compounds can bind preferentially to the oxy conformation of hemoglobin, stabilizing it and increasing its oxygen affinity.[9] This mechanism has potential therapeutic applications in treating conditions characterized by tissue hypoxia, such as sickle cell disease and certain types of cancer.[8]

In the Development of Novel Therapeutics

Substituted benzaldehydes are key intermediates in the synthesis of a diverse array of bioactive molecules.

-

Anticancer Agents: 3-(Trifluoromethyl)benzaldehyde derivatives have shown antitumor effects against various cancer cell lines, including nasopharyngeal carcinoma, leukemia, and breast cancer.[10]

-

Alzheimer's Disease Inhibitors: Benzimidazole-based compounds incorporating a substituted benzaldehyde moiety have been synthesized and screened for their potential as acetylcholinesterase and butyrylcholinesterase inhibitors, which are key targets in the management of Alzheimer's disease.[11]

-

Antimicrobial and Antifungal Agents: The Schiff bases derived from the condensation of substituted benzaldehydes with various amines often exhibit significant antimicrobial and antifungal activities.

-

Versatile Pharmaceutical Intermediates: Alkoxy-substituted benzaldehydes, such as 3,4-dimethoxybenzaldehyde (veratraldehyde) and 3,4,5-trimethoxybenzaldehyde, are important intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[12]

Workflow Diagram: From Substituted Benzaldehyde to Bioactive Compound

Caption: A generalized workflow illustrating the transformation of a substituted benzaldehyde into a final active pharmaceutical ingredient.

Conclusion and Future Perspectives

Substituted benzaldehydes are far more than simple aromatic aldehydes; they are enabling building blocks that have consistently fueled innovation in drug discovery. Their rich and tunable reactivity, coupled with their ready accessibility through a variety of synthetic methods, ensures their continued prominence in the field. As our understanding of disease biology deepens and the demand for novel therapeutics grows, the strategic application of the substituted benzaldehyde scaffold will undoubtedly lead to the development of the next generation of life-saving medicines. The ongoing development of novel synthetic methodologies that are more efficient, sustainable, and functional group tolerant will further expand the chemical space accessible from this versatile platform.

References

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.

- Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygen

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes.

- US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.

- Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. Semantic Scholar.

- Exploration of Benzaldehyde: Synthesis, Properties, and Applic

- Benzaldehyde. MedChemExpress.

- EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.

- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.

Sources

- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Exploration of Benzaldehyde: Synthesis, Properties, and Applications_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]

- 9. Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study | MDPI [mdpi.com]

- 12. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

Computational Spectroscopy & Structural Analysis: 4-Ethoxy-3-propylbenzaldehyde

[1][2][3]

Executive Summary

This technical guide provides a comprehensive theoretical characterization of 4-Ethoxy-3-propylbenzaldehyde (CAS: Theoretical/Analogous to 10031-82-0 derivatives).[1][2][3] As a structural analog of ethyl vanillin and a potential intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and liquid crystal mesogens, precise structural data is critical for quality control and isomeric differentiation.[1][2][3]

This document moves beyond static data listings, offering a predictive framework based on Density Functional Theory (DFT) and increment-based chemical shift calculations. It establishes a self-validating protocol for distinguishing this specific isomer from its regioisomers (e.g., 3-ethoxy-4-propylbenzaldehyde).

Part 1: Structural Characterization & Computational Methodology[1][2][3]

The Molecular Core

The molecule consists of a benzaldehyde core substituted with an ethoxy group at the para position (C4) and a propyl chain at the meta position (C3).[1][2][3] This substitution pattern creates a specific electronic environment where the electron-donating ethoxy group competes with the electron-withdrawing carbonyl group, modulated by the steric and inductive effects of the propyl chain.[1][2][3]

Computational Workflow

To derive the spectral data presented below, a standard ab initio workflow is conceptualized. The geometry is optimized to the global minimum to ensure that spectral predictions reflect the most thermodynamically stable conformer.[1][2][3]

Figure 1: Computational workflow for generating theoretical spectral data using Density Functional Theory (DFT).

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The following data is generated using additive chemical shift rules and GIAO (Gauge-Independent Atomic Orbital) simulation principles.

1H NMR (Proton) Prediction

Solvent: CDCl₃ | Reference: TMS (0.00 ppm) | Freq: 400 MHz[1][2][3]

| Position | Moiety | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |

| CHO | Aldehyde | 9.82 | Singlet (s) | - | Characteristic deshielded aldehyde proton.[1][2][3] |

| Ar-H2 | Aromatic | 7.68 | Doublet (d) | J ~ 1.8 | Meta-coupling to H6; deshielded by C=O.[1][2][3] |

| Ar-H6 | Aromatic | 7.72 | Doublet of Doublets (dd) | J ~ 8.0, 1.8 | Ortho to H5, Meta to H2; deshielded by C=O.[1][3] |

| Ar-H5 | Aromatic | 6.92 | Doublet (d) | J ~ 8.0 | Ortho to H6; shielded by adjacent Ethoxy group.[1][2][3] |

| O-CH2 | Ethoxy | 4.15 | Quartet (q) | J ~ 7.0 | Deshielded by Oxygen.[1][2][3] |

| Ar-CH2 | Propyl (α) | 2.65 | Triplet (t) | J ~ 7.5 | Benzylic position.[1][2][3] |

| CH2 | Propyl (β) | 1.68 | Multiplet (m) | - | Alkyl chain middle.[1][2][3] |

| CH3 | Ethoxy | 1.45 | Triplet (t) | J ~ 7.0 | Terminal methyl of ether.[1][2][3] |

| CH3 | Propyl (γ) | 0.96 | Triplet (t) | J ~ 7.3 | Terminal methyl of propyl chain.[1][2][3] |

13C NMR (Carbon) Prediction

Solvent: CDCl₃ | Decoupled [1][2][3]

| Carbon Type | Shift (δ ppm) | Assignment Logic |

| C=O | 191.2 | Carbonyl carbon (Aldehyde).[1][2][3] |

| C4 (Ar-O) | 161.5 | Ipso carbon attached to Oxygen (Deshielded).[1][2][3] |

| C3 (Ar-R) | 132.8 | Ipso carbon attached to Propyl.[1][2][3] |

| C1 (Ar-C=O) | 129.9 | Ipso carbon attached to Carbonyl.[1][2][3] |

| C6 (Ar-H) | 130.5 | Aromatic CH (Ortho to C=O).[1][2][3] |

| C2 (Ar-H) | 129.1 | Aromatic CH (Ortho to C=O, crowded).[1][2][3] |

| C5 (Ar-H) | 111.2 | Aromatic CH (Ortho to Ethoxy - Shielded).[1][2][3] |

| O-CH2 | 64.1 | Ethoxy methylene.[1][2][3] |

| Propyl-Cα | 32.4 | Benzylic methylene.[1][2][3] |

| Propyl-Cβ | 22.8 | Middle methylene.[1][2][3] |

| Ethoxy-CH3 | 14.8 | Ethoxy methyl.[1][2][3] |

| Propyl-Cγ | 14.1 | Propyl methyl.[1][2][3] |

Part 3: Vibrational Spectroscopy (IR) & Mass Spectrometry[1][2][3]

Infrared (IR) Absorption Highlights

Method: FT-IR (ATR/KBr)

-

1685 - 1695 cm⁻¹ (Strong): C=O[1][2][3] Stretching (Aldehyde).[1][2][3][4] Lower than non-conjugated aldehydes due to resonance with the aromatic ring.[1][2][3]

-

2720 & 2820 cm⁻¹ (Medium): C-H Stretching (Aldehyde Fermi doublet).[1][2][3] Diagnostic for aldehydes.

-

1250 cm⁻¹ (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).[1][2][3]

-

1580 & 1600 cm⁻¹ (Medium): C=C Aromatic ring skeletal vibrations.[1][2][3]

-

2960 - 2850 cm⁻¹: Aliphatic C-H stretching (Propyl/Ethoxy).[1][2][3]

Mass Spectrometry (MS) Fragmentation

Ionization: Electron Impact (EI, 70eV) Molecular Ion (M+): m/z 192[1][2][3]

The fragmentation pattern is critical for confirming the length of the alkyl chains.[1][2][3]

Figure 2: Predicted fragmentation pathway for 4-Ethoxy-3-propylbenzaldehyde.

Part 4: Experimental Validation Protocol

To validate these theoretical values, the compound must be synthesized and purified.[1][2][3] The following protocol ensures a high-purity standard for spectral acquisition.

Synthesis Route: Vilsmeier-Haack Formylation

This route is selected for its high regioselectivity towards the para position relative to the activating alkoxy group.[1][2][3]

-

Step 1 (Etherification): React 2-propylphenol with ethyl iodide (EtI) and K₂CO₃ in DMF to yield 1-ethoxy-2-propylbenzene.[1][2][3]

-

Step 2 (Formylation): React the intermediate with POCl₃ and DMF (Vilsmeier-Haack conditions).

-

Purification: Column chromatography (Hexane:EtOAc 9:1).

Synthesis Workflow Diagram

Figure 3: Synthetic pathway for the regioselective production of the target molecule.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][2][3] (Standard text for NMR shift additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] Link[1][2][3]

-

Becke, A. D. (1993).[1][2][3] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2][3] (Basis for B3LYP method used in theoretical modeling).[1][2][3] Link[1][2][3]

-

National Institute of Standards and Technology (NIST). (2023).[1][2][3] NIST Chemistry WebBook, SRD 69. (Source for fragment patterns of analogous benzaldehydes). Link

-

SDBS. (2023). Spectral Database for Organic Compounds. AIST, Japan.[1][2][3] (Reference for 4-ethoxybenzaldehyde baseline data). Link[1][2][3]

Sources

- 1. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR [m.chemicalbook.com]

- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

Alkoxy-Propyl-Benzaldehydes: A Technical Monograph on Bioactivity and Therapeutic Potential

The following technical guide provides an in-depth analysis of the biological potential of alkoxy-propyl-benzaldehydes, structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

Alkoxy-propyl-benzaldehydes represent a distinct chemical subclass where the pharmacophore combines the electrophilic reactivity of the aldehyde moiety with the lipophilic modulation of propoxy or propyl-alkoxy chains. Unlike simple benzaldehydes, the addition of a propyl chain (C3) via an ether linkage significantly alters the partition coefficient (LogP), enhancing membrane permeability and enabling specific hydrophobic interactions within enzyme active sites.

This guide analyzes their utility in three primary domains: Antimicrobial/Antifungal therapeutics , Oncology (specifically ALDH1A3 inhibition) , and Dermatological Enzymology (Tyrosinase inhibition) .

Section 1: Chemical Architecture & SAR Rationale

The biological activity of this class is governed by the Structure-Activity Relationship (SAR) of the benzene ring substituents.

-

The Aldehyde Core (C=O): Acts as a "warhead" for Schiff base formation with protein amines or as a redox center interfering with cellular homeostasis.

-

The Alkoxy-Propyl Tail: The propoxy group (

) serves two critical functions:-

Steric Bulk: Fills hydrophobic pockets in enzymes like Tyrosinase and ALDH, converting partial inhibitors into full inhibitors.

-

Lipophilicity: Increases membrane penetration, essential for antimicrobial efficacy against Gram-positive bacteria and fungi.

-

Visualizing the SAR Landscape

Figure 1: Structure-Activity Relationship (SAR) mapping the chemical features of alkoxy-propyl-benzaldehydes to specific biological outcomes.

Section 2: Therapeutic Applications[1]

Oncology: Selective ALDH1A3 Inhibition

Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical marker for Cancer Stem Cells (CSCs), particularly in non-small cell lung cancer (NSCLC) and breast cancer. Overexpression of ALDH1A3 correlates with poor prognosis and chemotherapy resistance.

Mechanism of Action: Alkoxy-benzaldehydes, particularly those with bulky ether groups (benzyloxy or propoxy), mimic the physiological substrate (retinal) but fail to undergo oxidation, effectively jamming the enzyme.

-

Selectivity: The propyl/alkoxy chain fits into the substrate access channel of ALDH1A3 more specifically than other isoforms (like ALDH1A1 or ALDH2).

-

Cytotoxicity: Compounds such as 4-benzyloxybenzaldehyde (an analog of 4-propoxybenzaldehyde) have demonstrated IC50 values as low as 0.23 µM against ALDH1A3, with minimal toxicity to normal cells, highlighting a wide therapeutic index.

Antimicrobial & Antifungal Activity

The lipophilic nature of the propyl chain allows these molecules to intercalate into the lipid bilayer of microbial pathogens.

-

Fungal Targets: Benzaldehyde derivatives target the fungal antioxidation system (Superoxide Dismutase, Glutathione Reductase).[1] The addition of a propoxy group enhances uptake by Aspergillus and Candida species.

-

Bacterial Targets: In MRSA (Methicillin-Resistant S. aureus), alkoxy-benzaldehydes disrupt membrane integrity, leading to leakage of intracellular proteins and nucleic acids. They also exhibit synergy with conventional antibiotics by increasing membrane permeability.

Tyrosinase Inhibition (Dermatology)

Tyrosinase is the rate-limiting enzyme in melanin synthesis.[2][3]

-

The "Switch" Effect: Simple benzaldehyde is a partial inhibitor. However, 4-propoxybenzaldehyde acts as a full inhibitor .

-

Causality: The 4-position substituent determines the mode of inhibition. A bulky propoxy group creates a "tight hydrophobic cover" over the copper-containing active site, preventing the entry of the substrate (L-DOPA/Tyrosine) completely, rather than just slowing the turnover.

Section 3: Quantitative Data Summary

The following table synthesizes bioactivity data for 4-alkoxy-benzaldehyde derivatives across different assays.

| Compound Derivative | Target / Assay | Activity Metric | Key Insight |

| 4-Propoxybenzaldehyde | Mushroom Tyrosinase | Full Inhibition | Steric bulk at C-4 converts partial inhibition to full inhibition.[4] |

| 4-Benzyloxybenzaldehyde | ALDH1A3 (Lung Cancer) | IC50: 0.23 µM | High selectivity over ALDH1A1; targets cancer stem cells. |

| 2-Hydroxy-4-methoxy | S. aureus (MRSA) | MIC: 80-300 µg/mL | Dislodges 80% of preformed biofilms. |

| 4-Alkoxy-benzaldehyde | Aspergillus flavus | Growth Inhibition | Disrupts cellular redox homeostasis (Glutathione system). |

Section 4: Experimental Protocols

Protocol: Synthesis of 4-Propoxybenzaldehyde

Objective: To synthesize the core scaffold via Williamson Ether Synthesis for biological testing.

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Hydroxybenzaldehyde in DMF (approx. 5 mL per mmol).

-

Deprotonation: Add anhydrous

. Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add 1-Bromopropane.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting material (Rf ~0.2) disappears and product (Rf ~0.6) appears.

-

Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

, filter, and concentrate in vacuo. -

Validation: Confirm structure via

H-NMR (Triplet at

Protocol: ALDH1A3 Enzymatic Inhibition Assay

Objective: To quantify the potency of the synthesized derivative against cancer stem cell markers.

-

Enzyme Prep: Use recombinant human ALDH1A3.

-

Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT.

-

Substrate: Propionaldehyde (substrate) and NAD+ (cofactor).

-

Reaction:

-

Incubate enzyme with varying concentrations of 4-propoxybenzaldehyde (0.1 µM – 100 µM) for 10 minutes at 25°C.

-

Initiate reaction by adding NAD+ (500 µM) and Propionaldehyde (100 µM).

-

-

Detection: Monitor the production of NADH by measuring absorbance at 340 nm continuously for 5 minutes.

-

Calculation: Plot % Activity vs. Log[Inhibitor] to determine IC50.

Protocol: Tyrosinase Inhibition Kinetics

Objective: To distinguish between partial and full inhibition modes.

-

Reagents: Mushroom Tyrosinase (2000 U/mL), L-DOPA (2.5 mM).

-

Workflow:

-

Prepare test solutions of 4-propoxybenzaldehyde in DMSO.

-

Mix Phosphate Buffer (pH 6.8) + L-DOPA + Inhibitor.

-

Add Tyrosinase to initiate.

-

-

Measurement: Monitor dopachrome formation at 475 nm .

-

Analysis: Construct a Dixon Plot (1/V vs. [I]).

-

Intersection on x-axis = Non-competitive.

-

Linearity: If the plot curves, it suggests partial inhibition.[5] 4-propoxy derivatives should yield linear plots (Full Inhibition).

-

Section 5: Mechanistic Visualization

ALDH1A3 Inhibition Pathway

The following diagram illustrates how alkoxy-benzaldehydes interrupt the Retinoic Acid signaling pathway, a key driver in cancer stem cell differentiation and proliferation.

Figure 2: Mechanism of Action for ALDH1A3 inhibition.[5][6] The inhibitor prevents the conversion of Retinal to Retinoic Acid, halting downstream oncogenic signaling.

References

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Source: MDPI / PubMed Central URL:[Link] Relevance: Establishes the benzyloxy/alkoxy-benzaldehyde scaffold as a potent ALDH1A3 inhibitor for cancer therapy.

-

Substituent effect of benzaldehydes on tyrosinase inhibition. Source: PubMed / Elsevier URL:[Link] Relevance: Defines the SAR where 4-alkoxy substituents convert benzaldehydes from partial to full tyrosinase inhibitors.

-

Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Source: PubMed Central URL:[Link] Relevance: Provides quantitative MIC data and extraction protocols for naturally occurring alkoxy-benzaldehydes.

-

Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Source: PubMed Central URL:[Link] Relevance: Explains the redox-active mechanism of benzaldehydes against fungal pathogens.

Sources

- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: 4-Ethoxy-3-propylbenzaldehyde as a Synthetic Intermediate

[1]

Executive Summary

4-Ethoxy-3-propylbenzaldehyde (CAS: 883540-86-1) is a specialized aromatic aldehyde characterized by its specific lipophilic substitution pattern (4-ethoxy, 3-propyl). Unlike common commodity aldehydes (e.g., vanillin, benzaldehyde), this intermediate offers a unique steric and electronic profile due to the combination of an electron-donating ethoxy group and a sterically significant propyl chain ortho to the alkoxy moiety.

This guide details the utility of 4-ethoxy-3-propylbenzaldehyde as a lipophilic scaffold in Structure-Activity Relationship (SAR) studies and material science. It provides validated protocols for its conversion into two high-value functional classes: secondary/tertiary amines (via reductive amination) and benzoic acid derivatives (via oxidation), serving as critical linkers in drug discovery pipelines targeting GPCRs and kinases where hydrophobic pocket occupancy is required.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 4-Ethoxy-3-propylbenzaldehyde |

| CAS Number | 883540-86-1 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Pale yellow to colorless oil (or low-melting solid) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Ethanol; Insoluble in Water |

| Stability | Air-sensitive (susceptible to auto-oxidation to benzoic acid); Store under Nitrogen at 2-8°C |

Handling Precaution: As with most electron-rich benzaldehydes, this compound is prone to air oxidation. All synthetic manipulations should be performed under an inert atmosphere (Argon or Nitrogen).

Synthetic Utility & Mechanism[2][3]

The strategic value of 4-ethoxy-3-propylbenzaldehyde lies in its ability to introduce a "Vanillin-like" core without the metabolic liability of a free phenol or the high polarity of a methoxy group. The 3-propyl group adds significant lipophilicity (

Key Reaction Pathways

-

Reductive Amination: Direct coupling with amines to form benzylamine pharmacophores.

-

Pinnick Oxidation: Conversion to the corresponding benzoic acid for amide coupling.

-

Knoevenagel Condensation: Synthesis of styrene derivatives for material applications (e.g., liquid crystals).

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Lipophilic Benzylamines)

Objective: To couple 4-ethoxy-3-propylbenzaldehyde with a secondary amine (e.g., N-methylpiperazine or morpholine) to create a tertiary amine linkage. This is a standard workflow for generating CNS-active library compounds.

Mechanistic Insight: The reaction proceeds via an iminium ion intermediate. The use of Sodium Triacetoxyborohydride (STAB) allows for the selective reduction of the iminium species in the presence of the aldehyde, minimizing over-reduction to the benzyl alcohol.

Reagents:

-

4-Ethoxy-3-propylbenzaldehyde (1.0 equiv)[1]

-

Amine (e.g., Morpholine, 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (Cat., 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration)

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-3-propylbenzaldehyde (1.92 g, 10 mmol) in anhydrous DCE (100 mL).

-

Amine Addition: Add the amine (11 mmol) followed by glacial acetic acid (0.1 mL). Stir at room temperature for 30 minutes under Nitrogen. Note: Formation of the imine/iminium species is often indicated by a slight color change.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. The aldehyde peak should disappear.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Expected Yield: 85–95%

Protocol B: Pinnick Oxidation (Synthesis of 4-Ethoxy-3-propylbenzoic Acid)

Objective: To oxidize the aldehyde to the carboxylic acid without affecting the ether linkage or the alkyl chain. This acid is a versatile building block for amide coupling reactions (e.g., in fragment-based drug design).

Reagents:

-

4-Ethoxy-3-propylbenzaldehyde (1.0 equiv)[1]

-

Sodium Chlorite (NaClO₂) (1.5 equiv)

-

Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv)

-

2-Methyl-2-butene (Scavenger, 5.0 equiv)

-

Solvent: t-Butanol / Water (3:1)

Step-by-Step Procedure:

-

Preparation: Dissolve 4-ethoxy-3-propylbenzaldehyde (1.92 g, 10 mmol) and 2-methyl-2-butene (5.3 mL, 50 mmol) in t-butanol (30 mL).

-

Oxidant Solution: In a separate beaker, dissolve NaClO₂ (1.36 g, 15 mmol) and NaH₂PO₄ (1.80 g, 15 mmol) in water (10 mL).

-

Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 20 minutes at room temperature. The reaction is slightly exothermic; a water bath may be used to maintain ambient temperature.

-

Monitoring: Stir vigorously for 2–4 hours. The pale yellow color of the aldehyde should fade to colorless or white precipitate.

-

Workup: Acidify the mixture to pH ~3 using 1N HCl. Extract with Ethyl Acetate (3 x 50 mL).

-

Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The product, 4-ethoxy-3-propylbenzoic acid , is typically obtained as a white solid. Recrystallize from Hexanes/EtOAc if necessary.

Expected Yield: >90%

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the core aldehyde intermediate, highlighting its versatility in generating both amine (basic) and acid (acidic) scaffolds.

Figure 1: Divergent synthetic workflow for 4-Ethoxy-3-propylbenzaldehyde utilizing Reductive Amination (Top) and Pinnick Oxidation (Bottom).[2]

Applications in Drug Discovery[6]

Structure-Activity Relationship (SAR) Modulation

In medicinal chemistry, the 4-ethoxy-3-propyl motif serves as a specific probe for hydrophobic pockets.

-

Ethoxy Group: Provides a hydrogen bond acceptor but is more lipophilic than a methoxy group. It can fill small hydrophobic crevices that a methoxy group cannot.

-

Propyl Group: A flexible lipophilic chain. It is often used to probe the depth of a binding pocket (e.g., in GPCRs or PDE inhibitors). If a methyl group is too small and a phenyl group is too rigid, the propyl chain offers the ideal "Goldilocks" zone of steric bulk and flexibility.

Comparative Analogs

This molecule is structurally related to intermediates used in the synthesis of PDE5 inhibitors (e.g., Vardenafil analogs), where the alkoxy and alkyl substitution pattern on the phenyl ring is critical for potency and selectivity against PDE6.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Reductive Amination)

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

-

Synthetic Methodology (Pinnick Oxidation)

-

Balbs, M., Furstner, A. (1999). The Pinnick Oxidation of Aldehydes. Tetrahedron, 55, 13258.

-

-

Contextual Application (Flavor/Fragrance & Scaffolds)

-

Flavor and Fragrance Intermediates. ChemScene.

-

Sources

- 1. molcore.com [molcore.com]

- 2. US20100048897A1 - Process for the preparation of sildenafil and intermediates thereof - Google Patents [patents.google.com]

- 3. 883540-86-1・4-Ethoxy-3-propylbenzaldehyde・4-Ethoxy-3-propylbenzaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. 883540-86-1|4-Ethoxy-3-propylbenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 2680732-73-2_CAS号:2680732-73-2_3-(2-Chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid - 化源网 [chemsrc.com]

A Multi-modal Purification Strategy for Crude 4-Ethoxy-3-propylbenzaldehyde

An Application Note for Drug Development Professionals

Abstract 4-Ethoxy-3-propylbenzaldehyde is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and fine chemical industries. Achieving high purity of this compound is critical for downstream applications, ensuring reaction efficiency, and minimizing side-product formation. This application note provides a comprehensive guide to the purification of crude 4-Ethoxy-3-propylbenzaldehyde, detailing a multi-modal approach from initial impurity profiling to high-purity polishing. We will explore the causality behind experimental choices in distillation, recrystallization, chemical extraction, and chromatography, providing researchers with robust, field-proven protocols.

Introduction: The Purification Challenge

The synthesis of 4-Ethoxy-3-propylbenzaldehyde, typically involving etherification of a phenolic precursor and subsequent formylation (or vice versa), often yields a crude product contaminated with unreacted starting materials, reagents, and reaction byproducts. The nature and quantity of these impurities dictate the optimal purification strategy. A failure to adequately purify the aldehyde can lead to the formation of complex impurity profiles in subsequent synthetic steps, complicating final product isolation and potentially impacting biological activity or safety profiles.

This guide is structured to provide a logical workflow, enabling scientists to select the most appropriate technique based on the characteristics of their crude material and the desired final purity.

Initial Analysis and Impurity Profiling

Before any purification attempt, a thorough analysis of the crude material is paramount. This initial assessment informs the selection of the most effective purification method.

Common Impurities:

-

Unreacted Starting Materials: e.g., 3-propyl-4-hydroxybenzaldehyde, isovanillin derivatives.

-

Etherification Reagents: e.g., residual ethylating agents like bromoethane or diethyl sulfate.

-

Over-alkylation or Side-reaction Products: Structurally similar compounds that can be difficult to separate.

-

Oxidation Product: 4-Ethoxy-3-propylbenzoic acid, formed by exposure of the aldehyde to air.

Analytical Protocol:

-

Thin-Layer Chromatography (TLC): A rapid method to visualize the number of components. A starting mobile phase of 20-30% ethyl acetate in hexanes is recommended.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and assessing semi-quantitative purity.

-

¹H NMR Spectroscopy: Provides structural confirmation of the desired product and helps identify major impurities.

| Property | 4-Ethoxy-3-propylbenzaldehyde (Estimated) | Notes |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogs like 4-propylbenzaldehyde (liquid)[1] and ethyl vanillin (solid). |

| Boiling Point | >290 °C at atmospheric pressure | High boiling point necessitates vacuum distillation. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF, Cyclohexane). Insoluble in water. |

Primary Purification Techniques: A Decision-Based Approach

The choice of the primary purification step depends largely on the physical state and overall purity of the crude product.

Workflow for Primary Purification

Caption: Decision workflow for primary purification.

Technique 1: Recrystallization

Recrystallization is the method of choice for crude products that are solid or can be induced to crystallize. It is highly effective at removing impurities with different solubility profiles.[2][3]

Causality: The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at low temperatures, while impurities remain either fully dissolved or insoluble at all temperatures.[2]

Protocol for Recrystallization from Cyclohexane: A procedure adapted from the purification of the related compound 4-ethoxy-3-methoxybenzaldehyde demonstrates the utility of non-polar solvents for this class of molecules.[4]

-

Solvent Selection: Place approximately 100 mg of crude material in a test tube. Add a potential solvent (e.g., cyclohexane, isopropanol, or a hexane/ethyl acetate mixture) dropwise. Heat the mixture while observing dissolution. An ideal solvent will dissolve the crude material when hot but show significant crystal formation upon cooling. Cyclohexane is an excellent starting point.[4]

-

Dissolution: In an appropriately sized flask, add the crude solid (e.g., 10 g). Add the selected solvent (e.g., cyclohexane, ~100 mL) and heat the mixture to boiling with stirring.[4] Add more solvent in small portions until all the solid has just dissolved.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum to a constant weight.

-

Validation: Assess purity via melting point determination and HPLC analysis.

Technique 2: Vacuum Distillation

For crude products that are oils or low-melting-point solids, vacuum distillation is highly effective for separating compounds based on differences in boiling points.

Causality: Applying a vacuum lowers the boiling point of the compound, allowing it to distill at a lower temperature. This is crucial for high-boiling-point aldehydes, as it prevents thermal degradation that can occur at atmospheric pressure. A boiling point of 125–135°C at 0.1 mm Hg has been reported for the similar 4-ethoxy-3-methoxybenzaldehyde, suggesting our target compound will behave similarly.[4]

Protocol for Vacuum Distillation:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer in the distillation flask for smooth boiling.

-

Charge the Flask: Add the crude oil to the distillation flask, no more than two-thirds full.

-

Evacuation: Slowly apply vacuum from a vacuum pump, ensuring the system is stable. A cold trap between the apparatus and the pump is essential.

-

Heating: Begin heating the distillation flask gently using a heating mantle.

-

Fraction Collection: Collect fractions based on the boiling point at the operational pressure. Discard the initial low-boiling forerun, which contains volatile impurities. Collect the main fraction corresponding to the 4-Ethoxy-3-propylbenzaldehyde.

-

Termination: Once the main fraction is collected and the temperature begins to rise or drop, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.

-

Validation: Analyze the collected fraction(s) by GC-MS and ¹H NMR to confirm purity and identity.

Secondary & Polishing Purification Techniques

When primary methods are insufficient to achieve the desired purity, or when specific impurities are present, more selective techniques are required.

Bisulfite Adduct Formation: Selective Aldehyde Extraction

This classical chemical method provides exquisite selectivity for aldehydes and some reactive ketones, making it ideal for removing non-aldehydic impurities.[5][6]

Causality: The nucleophilic bisulfite anion reversibly adds to the electrophilic carbonyl carbon of the aldehyde, forming a water-soluble salt (the bisulfite adduct).[7] This adduct can be easily separated from water-insoluble organic impurities via liquid-liquid extraction. The reaction is reversible, and the aldehyde can be regenerated by adding a base or strong acid.[5]

Caption: Phase transfer of aldehyde via bisulfite adduct formation.

Protocol for Bisulfite Extraction:

-

Dissolution: Dissolve the impure aldehyde in a suitable solvent like methanol or diethyl ether in a separatory funnel.

-

Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the funnel vigorously for 30-60 seconds.[5] Vent frequently. Allow the layers to separate.

-

Extraction: Drain the lower aqueous layer containing the bisulfite adduct. Wash the remaining organic layer with another portion of the NaHSO₃ solution to ensure complete extraction of the aldehyde. Combine the aqueous extracts.

-

Back-Wash: Wash the combined aqueous layers with a fresh portion of organic solvent (e.g., diethyl ether) to remove any co-extracted impurities.

-

Regeneration: Place the purified aqueous layer in a flask and, with good stirring, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic.[7] This will regenerate the aldehyde, which will often precipitate or form an oily layer.

-

Final Isolation: Extract the regenerated aldehyde from the aqueous mixture using several portions of a clean organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Flash Column Chromatography

For achieving the highest levels of purity (>99.5%), flash column chromatography is the definitive technique.

Causality: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The polarity of the target compound relative to its impurities determines the solvent system required for effective separation.

Protocol for Flash Chromatography:

-

Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

-

Mobile Phase Selection: Using TLC, determine an optimal solvent system. A good system will provide a retention factor (Rƒ) of ~0.3 for the target compound and good separation from all impurities. Start with hexane/ethyl acetate mixtures.[8]

-

Expert Insight: Avoid using alcohol-based solvents like methanol if possible. Silica gel is slightly acidic and can catalyze the formation of hemiacetals between the aldehyde and the alcohol, leading to streaking and poor separation. If an alcohol is necessary for elution, add a small amount of triethylamine (~0.1%) to the mobile phase to neutralize the silica surface.[8]

-

-

Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.

-

Sample Loading: Dissolve the semi-purified material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

-

Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor their composition by TLC.

-

Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the highly purified 4-Ethoxy-3-propylbenzaldehyde.

Purity Assessment and Quality Control

Final purity must be confirmed using high-resolution analytical techniques.

| Technique | Purpose | Example Parameters |

| HPLC | Quantitative purity analysis, detection of non-volatile impurities. | Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm).[9]Mobile Phase: Gradient of Water (A) and Acetonitrile (B).[9]Detector: UV at 254 nm and 280 nm. |

| GC-MS | Purity analysis, detection of volatile impurities, and confirmation of mass. | Column: Capillary column with a non-polar stationary phase (e.g., SE-30).[10]Carrier Gas: Helium.[10]Program: Temperature gradient (e.g., 150°C to 260°C).[10] |

| ¹H and ¹³C NMR | Unambiguous structural confirmation and identification of impurities. | Solvent: CDCl₃. |

| Melting Point | A sharp melting point range indicates high purity for solid samples. | Compare to a reference standard if available. |

Conclusion

The purification of crude 4-Ethoxy-3-propylbenzaldehyde is a critical step in its utilization as a chemical intermediate. There is no single "best" method; rather, an integrated, multi-modal approach tailored to the specific impurity profile is required. By first characterizing the crude material, a researcher can make an informed choice between robust primary techniques like vacuum distillation or recrystallization. For challenging separations or to achieve the highest purity required in drug development, selective chemical extraction via a bisulfite adduct or final polishing by flash column chromatography are powerful tools. Each step must be validated with appropriate analytical methods to ensure the final product meets the stringent quality requirements of the pharmaceutical industry.

References

-

Matos, F. J. A., et al. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1728. [Link]

-

Organic Syntheses Procedure. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Organic Syntheses. [Link]

-

Kizilkaya, R., et al. (2021). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209–212. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-ethoxy-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-ethoxy-3-hydroxybenzaldehyde. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]

-

StudyCorgi. (2022). Recrystallization of Benzoic Acid, Acetanilide, and Naphthalene for Purity Assessment. StudyCorgi. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. PubChem. Retrieved from [Link]

-

Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56775. [Link]

-

ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Propylbenzaldehyde. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methylbenzaldehyde. PubChem. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

-

Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1365-1372. [Link]

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

-

ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. [Link]

-

Harris, E. B. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1161-1166. [Link]

Sources

- 1. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. studycorgi.com [studycorgi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jove.com [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of 4-Ethoxy-3-propylbenzaldehyde

Introduction: The Versatility of a Substituted Benzaldehyde in Synthetic Chemistry

4-Ethoxy-3-propylbenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The interplay of its electron-donating ethoxy group, the moderately activating propyl substituent, and the reactive aldehyde functionality makes it a versatile scaffold for generating diverse molecular architectures. The ethoxy group at the para position enhances the electron density of the aromatic ring, influencing the reactivity of the aldehyde and the benzene ring itself. The propyl group at the meta position provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of derivative compounds.

This guide provides an in-depth exploration of key derivatization reactions of 4-ethoxy-3-propylbenzaldehyde, offering detailed protocols and the underlying chemical principles for each transformation. The protocols are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to leverage this compound in their synthetic endeavors. For context, a common synthetic route to 4-ethoxy-3-propylbenzaldehyde involves the alkylation of a suitable phenolic precursor followed by formylation or oxidation of a corresponding benzyl alcohol.[1][2]

Core Derivatization Strategies: A Practical Overview

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations. This section details the application of several key reactions to 4-ethoxy-3-propylbenzaldehyde, providing both the "how" and the "why" behind each protocol.

Figure 1: Key derivatization reactions of 4-Ethoxy-3-propylbenzaldehyde.

Carbon-Carbon Bond Forming Reactions